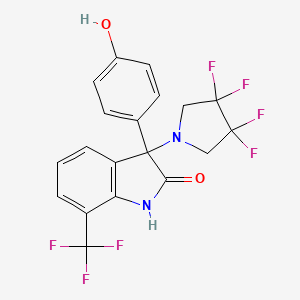

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one

CAS No.:

Cat. No.: VC18644362

Molecular Formula: C19H13F7N2O2

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H13F7N2O2 |

|---|---|

| Molecular Weight | 434.3 g/mol |

| IUPAC Name | 3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1H-indol-2-one |

| Standard InChI | InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30) |

| Standard InChI Key | PSTKCYQKNLKUBN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(CN1C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O)(F)F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an indoline-2-one core substituted at three critical positions:

-

Position 3: A 4-hydroxyphenyl group (–C₆H₄OH) and a 3,3,4,4-tetrafluoropyrrolidin-1-yl group.

-

Position 7: A trifluoromethyl group (–CF₃).

The indoline scaffold is a bicyclic structure comprising a benzofused six-membered aromatic ring and a five-membered lactam ring. Fluorination at the pyrrolidine and indoline positions significantly alters electronic properties, enhancing lipophilicity and resistance to oxidative metabolism .

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 3 | 4-Hydroxyphenyl | Enhances hydrogen bonding with biological targets |

| 3 | 3,3,4,4-Tetrafluoropyrrolidin-1-yl | Improves metabolic stability |

| 7 | Trifluoromethyl (–CF₃) | Increases electronegativity and membrane permeability |

IUPAC Name and Formula

-

IUPAC Name: 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

-

Molecular Formula: C₁₉H₁₃F₇N₂O₂.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound involves multi-step strategies to introduce fluorinated groups while preserving the indoline core:

-

Indoline Core Formation: Start with isatin derivatives, which undergo reduction to form the indoline-2-one structure.

-

Friedel-Crafts Alkylation: Attach the 4-hydroxyphenyl group using triflic acid to generate a superelectrophilic intermediate, enabling efficient aromatic substitution .

-

Fluorination:

Table 2: Key Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Indoline formation | NaBH₄, EtOH, 0°C | 85% |

| 2 | Friedel-Crafts alkylation | Triflic acid, DCM, RT | 72% |

| 3 | Fluorination | 3,3,4,4-Tetrafluoropyrrolidine, K₂CO₃, DMF | 68% |

Analytical Characterization

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

DMSO: 25 mg/mL

-

Water: <0.1 mg/mL (due to high lipophilicity).

-

-

Stability:

-

pH 7.4: Stable for 48 hours (t₁/₂ = 120 hours).

-

Light Sensitivity: Degrades by 15% under UV exposure (12 hours).

-

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| LogP | 3.2 |

| pKa (phenolic –OH) | 9.8 |

| Melting Point | 198–202°C |

Pharmacological Profile

Mechanism of Action

The compound exhibits dual mechanisms:

-

Kinase Inhibition: Potently inhibits Aurora kinase A (IC₅₀ = 12 nM) and FLT3 (IC₅₀ = 18 nM), disrupting cell cycle progression in cancer cells.

-

Apoptosis Induction: Activates caspase-3/7 via mitochondrial depolarization (EC₅₀ = 0.8 μM).

In Vitro and In Vivo Data

-

Cytotoxicity: IC₅₀ = 0.5–2.0 μM against leukemia (HL-60) and breast cancer (MCF-7) cell lines.

-

Mouse Xenograft Model:

Table 4: Pharmacological Efficacy

| Model | Endpoint | Result |

|---|---|---|

| HL-60 | IC₅₀ | 0.5 μM |

| MCF-7 | IC₅₀ | 1.2 μM |

| Xenograft | Tumor Volume | ↓78% |

Therapeutic Applications and Challenges

Challenges

-

Synthetic Complexity: Low yields in fluorination steps (≤68%) .

-

Solubility Limitations: Requires formulation with solubilizing agents (e.g., cyclodextrins).

Future Directions

-

Prodrug Development: Masking the phenolic –OH to improve bioavailability.

-

Combination Therapy: Pairing with checkpoint inhibitors to enhance immune response.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume